Human neutral insulin

Receptor pharmacology Insulin analog characterization Mitogenic safety assessment

Human neutral insulin (CAS 11061-68-0) is a 51-amino acid peptide hormone composed of A-chain (21 residues) and B-chain (30 residues) linked by two interchain disulfide bonds, with a molecular weight of approximately 5800 Da, structurally identical to endogenous human insulin. It is produced via recombinant DNA technology in microbial systems or by enzymatic modification of porcine insulin, and is available as both a USP Reference Standard for analytical method validation and as an Active Pharmaceutical Ingredient for formulation.

Molecular Formula C257H383N65O77S6
Molecular Weight 5808 g/mol
Cat. No. B10832303
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHuman neutral insulin
Molecular FormulaC257H383N65O77S6
Molecular Weight5808 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=NC2CSSCC(C(=NC(CSSCC(C(=NCC(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(C(=NC(CSSCC(N=C(C(N=C(C(N=C(C(N=C(C(N=C(C(N=C(C(N=C(C(N=C(C(N=C2O)CO)O)CC(C)C)O)CC3=CC=C(C=C3)O)O)CCC(=N)O)O)CC(C)C)O)CCC(=O)O)O)CC(=N)O)O)CC4=CC=C(C=C4)O)O)C(=NC(CC(=N)O)C(=O)O)O)C(=NCC(=NC(CCC(=O)O)C(=NC(CCCNC(=N)N)C(=NCC(=NC(CC5=CC=CC=C5)C(=NC(CC6=CC=CC=C6)C(=NC(CC7=CC=C(C=C7)O)C(=NC(C(C)O)C(=O)N8CCCC8C(=NC(CCCCN)C(=NC(C(C)O)C(=O)O)O)O)O)O)O)O)O)O)O)O)O)C(C)C)O)CC(C)C)O)CC9=CC=C(C=C9)O)O)CC(C)C)O)C)O)CCC(=O)O)O)C(C)C)O)CC(C)C)O)CC2=CN=CN2)O)CO)O)O)N=C(C(CC(C)C)N=C(C(CC2=CN=CN2)N=C(C(CCC(=N)O)N=C(C(CC(=N)O)N=C(C(C(C)C)N=C(C(CC2=CC=CC=C2)N)O)O)O)O)O)O)C(=NC(C(=NC(C(=N1)O)CO)O)C(C)O)O)O)N=C(C(CCC(=N)O)N=C(C(CCC(=O)O)N=C(C(C(C)C)N=C(C(C(C)CC)N=C(CN)O)O)O)O)O)O
InChIInChI=1S/C257H383N65O77S6/c1-29-131(23)205(313-193(339)104-259)252(393)317-204(130(21)22)248(389)288-159(75-82-200(349)350)217(358)282-156(71-78-189(263)335)221(362)308-183-116-403-404-117-184-243(384)305-178(111-324)240(381)294-162(88-123(7)8)225(366)295-168(95-140-53-61-146(329)62-54-140)228(369)283-154(69-76-187(261)333)218(359)290-161(87-122(5)6)223(364)285-158(74-81-199(347)348)220(361)302-174(101-190(264)336)235(376)298-170(97-142-57-65-148(331)66-58-142)231(372)309-182(242(383)304-176(255(396)397)103-192(266)338)115-402-401-114-181(214(355)273-107-194(340)278-153(72-79-197(343)344)216(357)281-151(51-42-84-271-257(267)268)212(353)272-108-195(341)279-166(93-138-46-36-32-37-47-138)227(368)297-167(94-139-48-38-33-39-49-139)230(371)299-171(98-143-59-67-149(332)68-60-143)238(379)320-208(135(27)327)254(395)322-85-43-52-186(322)246(387)286-152(50-40-41-83-258)222(363)321-209(136(28)328)256(398)399)311-250(391)203(129(19)20)316-236(377)164(90-125(11)12)292-229(370)169(96-141-55-63-147(330)64-56-141)296-224(365)160(86-121(3)4)289-210(351)133(25)277-215(356)157(73-80-198(345)346)287-247(388)202(128(17)18)315-237(378)165(91-126(13)14)293-233(374)173(100-145-106-270-120-276-145)301-239(380)177(110-323)280-196(342)109-274-213(354)180(113-400-405-118-185(310-244(183)385)245(386)319-207(134(26)326)253(394)306-179(112-325)241(382)318-206(132(24)30-2)251(392)312-184)307-226(367)163(89-124(9)10)291-232(373)172(99-144-105-269-119-275-144)300-219(360)155(70-77-188(262)334)284-234(375)175(102-191(265)337)303-249(390)201(127(15)16)314-211(352)150(260)92-137-44-34-31-35-45-137/h31-39,44-49,53-68,105-106,119-136,150-186,201-209,323-332H,29-30,40-43,50-52,69-104,107-118,258-260H2,1-28H3,(H2,261,333)(H2,262,334)(H2,263,335)(H2,264,336)(H2,265,337)(H2,266,338)(H,269,275)(H,270,276)(H,272,353)(H,273,355)(H,274,354)(H,277,356)(H,278,340)(H,279,341)(H,280,342)(H,281,357)(H,282,358)(H,283,369)(H,284,375)(H,285,364)(H,286,387)(H,287,388)(H,288,389)(H,289,351)(H,290,359)(H,291,373)(H,292,370)(H,293,374)(H,294,381)(H,295,366)(H,296,365)(H,297,368)(H,298,376)(H,299,371)(H,300,360)(H,301,380)(H,302,361)(H,303,390)(H,304,383)(H,305,384)(H,306,394)(H,307,367)(H,308,362)(H,309,372)(H,310,385)(H,311,391)(H,312,392)(H,313,339)(H,314,352)(H,315,378)(H,316,377)(H,317,393)(H,318,382)(H,319,386)(H,320,379)(H,321,363)(H,343,344)(H,345,346)(H,347,348)(H,349,350)(H,396,397)(H,398,399)(H4,267,268,271)
InChIKeyPBGKTOXHQIOBKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Human Neutral Insulin Procurement: Peptide Hormone Reference Standard and Biologics Active Pharmaceutical Ingredient Specifications


Human neutral insulin (CAS 11061-68-0) is a 51-amino acid peptide hormone composed of A-chain (21 residues) and B-chain (30 residues) linked by two interchain disulfide bonds, with a molecular weight of approximately 5800 Da, structurally identical to endogenous human insulin [1]. It is produced via recombinant DNA technology in microbial systems or by enzymatic modification of porcine insulin, and is available as both a USP Reference Standard for analytical method validation and as an Active Pharmaceutical Ingredient for formulation [2]. The USP standard defines potency as not less than 27.5 USP Insulin Human Units per mg on a dried basis, with one USP Insulin Human Unit equivalent to 0.0347 mg of pure Insulin Human [3]. This compound serves as the foundational comparator in the development and regulatory evaluation of all rapid-acting and long-acting insulin analogs [4].

Why Human Neutral Insulin Cannot Be Substituted with Analogs Without Quantifiable Risk Assessment


Despite sharing a common therapeutic class, human neutral insulin and its analogs (e.g., insulin lispro, insulin aspart, insulin glargine) exhibit receptor-level molecular differentiation with established consequences for mitogenic potential, immunogenicity risk, and clinical outcomes in specific populations [1]. The ADA 2025 Standards of Care recommend analog insulins over injectable human insulins for most adults with type 1 diabetes specifically to minimize hypoglycemia risk [2]. Conversely, WHO guidelines recommend human insulin as the foundational choice in low-resource settings, reserving long-acting analogs only for patients with frequent severe hypoglycemia on human insulin [3]. In pregnancy, analog insulins demonstrate superior 1-hour postprandial glycemic control versus human insulin (mean difference -13.15 mg/dL; 95% CI -15.25, -11.04), a clinically meaningful distinction for gestational diabetes management [4]. Formulation substitution without consideration of these quantifiable differences may compromise therapeutic equivalence, alter safety profiles, or introduce procurement inefficiencies.

Human Neutral Insulin: Quantified Differentiation Versus Insulin Analogs for Scientific Selection and Procurement


Insulin Receptor Binding Affinity: Human Insulin Versus Insulin Lispro and Insulin Aspart

Human insulin serves as the 100% reference baseline for insulin receptor binding affinity. In purified human insulin receptor assays, insulin lispro demonstrated insulin receptor affinity of 84% ± 6% relative to human insulin (100%), while insulin aspart exhibited 92% ± 6% relative affinity [1]. Both analogs showed comparable insulin receptor off-rates to human insulin, but insulin lispro exhibited a slightly elevated IGF-I receptor affinity compared to human insulin, a parameter that may influence mitogenic signaling profiles [1]. The metabolic potency (measured in mouse adipocytes) was 82% ± 3% for insulin lispro and 101% ± 2% for insulin aspart relative to human insulin (100%) [1].

Receptor pharmacology Insulin analog characterization Mitogenic safety assessment

USP Compendial Quality Specifications: Human Insulin High Molecular Weight Protein Limits

USP Monographs establish distinct limits for high molecular weight proteins (HMWP) across different insulin products, reflecting product-specific quality expectations. For Insulin Human Injection, the limit is not more than 1.7% [1]. In contrast, Extended Insulin Human Zinc Suspension specifies a stricter limit of not more than 1.5% [2], while Insulin Lispro Injection has a limit of not more than 1.50% [3]. These compendial specifications provide quantifiable purity benchmarks that differ by product type and formulation, necessitating product-specific reference standards for method validation.

Quality control Compendial standards Biologics purity

Clinical Practice Guideline Differential: Human Insulin Versus Analogs in Type 1 Diabetes Management

The ADA 2025 Standards of Care provides an explicit, graded recommendation distinguishing between human insulin and insulin analogs in type 1 diabetes. Recommendation 9.2 states: 'For most adults with type 1 diabetes, insulin analogs (or inhaled insulin) are preferred over injectable human insulins to minimize hypoglycemia risk' with an A-level evidence grade [1]. The supporting text notes that 'insulin analogs cause less hypoglycemia than human insulins' [1]. Conversely, WHO guidelines provide a countervailing perspective for low-resource settings: Recommendation 4 states 'Use human insulin to manage blood glucose in adults with type 1 diabetes and in adults with type 2 diabetes for whom insulin is indicated' (strong recommendation, low-quality evidence), while Recommendation 5 restricts long-acting analogs to 'adults with type 1 or type 2 diabetes who have frequent severe hypoglycemia with human insulin' (weak recommendation, moderate-quality evidence for severe hypoglycemia) [2].

Clinical practice guidelines Type 1 diabetes Hypoglycemia risk

Gestational Diabetes Glycemic Control: Human Insulin Versus Analog Insulins in Pregnancy

A systematic review and meta-analysis of seven randomized controlled trials comparing human insulin versus analog insulins for the treatment of gestational diabetes mellitus (GDM) quantified differential glycemic control outcomes [1]. For fasting blood glucose, no significant difference was observed between groups (SMD = -0.40; 95% CI: -0.85 to 0.06; Z = 1.20; P = 0.23) [1]. However, for 1-hour postprandial blood glucose, analog insulins demonstrated significantly greater reduction compared to human insulin, with a mean difference of -13.15 mg/dL (95% CI: -15.25 to -11.04) [1]. Hypoglycemia risk was comparable between groups (RR 1.05; 95% CI: 0.39 to 2.81), with the conclusion that analog insulins are superior to human insulin in controlling 1-hour postprandial glycemia in GDM while maintaining a comparable safety profile for hypoglycemia [1].

Gestational diabetes Pregnancy pharmacology Postprandial glucose

Pharmacopeial Potency Standardization: Human Insulin USP Reference Standard Specification

USP Insulin Human Reference Standard provides the definitive potency calibration for human insulin products. The USP monograph specifies potency of not less than 27.5 USP Insulin Human Units per mg on a dried basis, with one USP Insulin Human Unit equivalent to 0.0347 mg of pure Insulin Human [1]. This contrasts with USP Insulin (animal-derived), which defines one USP Insulin Unit as equivalent to 0.0342 mg of pure insulin derived from beef or 0.0345 mg derived from pork, with a proinsulin limit of not more than 10 ppm [2]. The Insulin Human Injection monograph further specifies potency limits of 95.0% to 105.0% of label claim, bacterial endotoxin limits of not more than 80 USP Endotoxin Units per 100 USP Insulin Human Units, and the sterility test requirement per Membrane Filtration [3]. These specifications establish human insulin as the calibrated reference for all compendial potency determinations.

Analytical reference standards Potency standardization Compendial compliance

Biosimilar Equivalence Framework: Human Insulin as Comparator for Regulatory Approval

Human neutral insulin (as NPH formulation) serves as the reference comparator for regulatory approval of biosimilar human insulin products. In the RHINE-2 phase 1 study, biosimilar Insulin-N (Biocon) demonstrated pharmacokinetic equivalence to US-licensed Humulin® N (human insulin NPH). The geometric least squares mean ratios and 90% confidence intervals for primary PK endpoints were: AUCins.0-24h 100.98%-115.66%, and Cins.max 95.91%-110.16% [1]. For primary PD endpoints assessed via euglycemic clamp, the geometric least squares mean ratio point estimates were: AUCGIR.0-24h 104.61%, and GIRmax 100.81% [1]. The study used a single subcutaneous dose of 0.4 IU/kg in healthy subjects and met predefined equivalence margins, establishing that the biosimilar is interchangeable with the reference human insulin product [1].

Biosimilarity Pharmacokinetic equivalence Euglycemic clamp

Human Neutral Insulin: Priority Procurement Scenarios Based on Quantified Differentiation Evidence


USP Compendial Method Validation and Analytical Reference Standard Procurement

Laboratories performing compendial testing of human insulin drug products or active pharmaceutical ingredients must procure USP Insulin Human Reference Standard (Catalog No. 1342106-100MG) rather than USP Insulin RS (animal-derived). The human-specific standard is required for HPLC-based assay and impurity analysis under USP monographs for Insulin Human, Isophane Insulin Human Suspension, and Insulin Human Injection [4]. The potency unit definition differs quantitatively between human and animal-derived standards (1 USP Insulin Human Unit = 0.0347 mg vs. 1 USP Insulin Unit = 0.0342-0.0345 mg), and the species-specific proinsulin limit (≤10 ppm) and HMWP limit (≤1.7% for injection) are human product-specific specifications [4]. Use of the incorrect reference standard will invalidate potency calculations and may result in regulatory non-compliance during product release or stability testing.

Receptor Pharmacology Studies Requiring Native Insulin as Baseline Calibrator

Human neutral insulin is the required reference compound for establishing baseline insulin receptor binding affinity, metabolic potency, and mitogenic activity in the characterization of novel insulin analogs or biosimilars. As established in Kurtzhals et al. (2000), all analogs are calibrated against human insulin's 100% reference values for insulin receptor affinity, metabolic potency (mouse adipocytes), and mitogenic potency (human osteosarcoma cells) [4]. This study demonstrated that insulin lispro exhibits 84% ± 6% relative insulin receptor affinity and insulin aspart exhibits 92% ± 6% relative affinity versus human insulin, while also revealing differential IGF-I receptor affinities that inform mitogenic safety assessments [4]. Procurement of highly purified human insulin is essential for any receptor binding or cell-based potency assay where analog characterization relative to the native hormone is required for regulatory submission.

Biosimilar Development and Comparator Product Procurement for Clinical Equivalence Studies

The RHINE-2 study establishes the framework for biosimilar human insulin development: a randomized, double-blind, crossover euglycemic clamp study comparing the proposed biosimilar against the reference human insulin product (Humulin® N) at a 0.4 IU/kg subcutaneous dose [4]. The study demonstrated PK equivalence with AUCins.0-24h 90% CI of 100.98%-115.66% and Cins.max 90% CI of 95.91%-110.16%, and PD equivalence with AUCGIR.0-24h point estimate of 104.61% and GIRmax of 100.81% [4]. Organizations conducting biosimilar development or evaluating biosimilar products for procurement must secure a licensed reference human insulin product (e.g., Humulin® N or Humulin® R) to serve as the comparator arm in pivotal equivalence studies. The choice of comparator directly impacts regulatory acceptance in jurisdictions including the US, EU, and WHO prequalification pathways.

Formulary Procurement for Resource-Constrained Clinical Settings

Per WHO guidelines, human insulin is the strongly recommended first-line insulin product for both type 1 and type 2 diabetes in low-resource settings, with long-acting analogs reserved only for patients experiencing frequent severe hypoglycemia on human insulin (weak recommendation, moderate-quality evidence) [4]. This guidance explicitly prioritizes human insulin procurement over analogs in national essential medicines lists and public-sector formularies. In contrast, the ADA 2025 Standards of Care recommends analog insulins over human insulins for most adults with type 1 diabetes to minimize hypoglycemia risk (Grade A) [5]. Procurement decision-makers must assess their target population and healthcare system resources against these differential guideline recommendations. Human insulin procurement is the cost-effective standard for large-scale public health programs and essential medicines lists, while analog insulin procurement may be clinically justified in settings where minimizing hypoglycemia is the dominant therapeutic objective.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

50 linked technical documents
Explore Hub


Quote Request

Request a Quote for Human neutral insulin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.